1H-pyrrole-2,5-dicarboxylic Acid
Overview
Description
1H-Pyrrole-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H5NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions of the pyrrole ring, which impart unique chemical properties to the molecule.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrole-2,5-dicarboxylic Acid, also known as PT22, is the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa . QS is a bacterial communication system that regulates the production of virulence factors and biofilm formation, which are key contributors to antibiotic resistance .
Mode of Action
PT22 exhibits potent QS inhibitory activity against P. aeruginosa . It reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . . PT22 also significantly attenuates the expression of QS-related genes .
Biochemical Pathways
PT22 affects the QS system, which is a key biochemical pathway in P. aeruginosa. By inhibiting QS, PT22 disrupts the production of virulence factors and the formation of biofilms . This disruption can be visualized through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) .
Result of Action
The result of PT22’s action is a significant reduction in the virulence of P. aeruginosa. It decreases the production of virulence factors and inhibits biofilm formation . PT22 also enhances the susceptibility of P. aeruginosa to antibiotics such as gentamycin and piperacillin . This makes PT22 a potential antibiotic accelerant against P. aeruginosa infections .
Action Environment
The action of PT22 is influenced by the bacterial environment. For instance, PT22 is effective in inhibiting biofilm formation, a process that is enhanced in certain environmental conditions . .
Biochemical Analysis
Biochemical Properties
1H-pyrrole-2,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with iron-containing catalysts, which are crucial in the synthesis of pyrrole-2,5-dicarboxylic acid esters . These interactions are essential for the compound’s role in metabolic pathways and its function as a metabolite .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms bidentate hydrogen-bonded contacts between the 2,5-carboxylic acid groups on adjacent pyrrole subunits . These interactions can influence enzyme activity, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be synthesized in the presence of iron-containing catalysts, which may affect its stability and degradation over time .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a metabolite suggests that it is an intermediate or product resulting from metabolism, playing a crucial role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function within the cell .
Preparation Methods
1H-Pyrrole-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrole-2,5-dicarboxylic acid derivatives. The process typically includes the following steps:
Oxidation of Pyrrole Derivatives: Pyrrole derivatives are oxidized to form pyrrole-2,5-dicarboxylic acid.
Acidification: The resulting product is then acidified to yield this compound.
Industrial production methods may involve the use of iron-containing catalysts to facilitate the synthesis of pyrrole-2,5-dicarboxylic acid esters .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters and other derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Pyrrole-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dicarboxylic acid can be compared with other similar compounds, such as:
Pyrrole-2-carboxylic acid: This compound has only one carboxylic acid group and exhibits different chemical properties and reactivity.
Pyrrole-2,4-dicarboxylic acid: This compound has carboxylic acid groups at the 2 and 4 positions, leading to different structural and chemical characteristics.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: The presence of a phenyl group in this derivative influences its solid-state structure and hydrogen-bonding interactions.
Properties
IUPAC Name |
1H-pyrrole-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUIOEOHOOLSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474366 | |
Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-27-9 | |
Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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